1-(3,4-Dichlorophenyl)-3-(2-fluoro-4-iodophenyl)urea
Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-fluoro-4-iodophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-fluoro-4-iodophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-fluoro-4-iodoaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2-fluoro-4-iodophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Could be explored for therapeutic applications, such as in the development of new drugs.
Industry: May find use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-fluoro-4-iodophenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)urea: Lacks the iodine atom, which may affect its reactivity and applications.
1-(3,4-Dichlorophenyl)-3-(4-iodophenyl)urea: Lacks the fluorine atom, which could influence its chemical properties.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(2-fluoro-4-iodophenyl)urea is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-fluoro-4-iodophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FIN2O/c14-9-3-2-8(6-10(9)15)18-13(20)19-12-4-1-7(17)5-11(12)16/h1-6H,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSYTPKLEOOYCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)I)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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